3'-(Trifluoromethyl)-beta,beta,beta-trifluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-1-(3-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H6F6O. It is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties to the compound. This compound is used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(3-(trifluoromethyl)phenyl)propan-1-one typically involves the trifluoromethylation of suitable precursors. One common method includes the reaction of trifluoromethyl ketones with appropriate aryl halides under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper, and the use of ligands can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(3-(trifluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
3,3,3-Trifluoro-1-(3-(trifluoromethyl)phenyl)propan-1-one is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-1-(3-(trifluoromethyl)phenyl)propan-1-one exerts its effects involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved in these interactions are often studied using advanced techniques such as molecular modeling and spectroscopy .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)acetophenone: Another trifluoromethylated compound with similar reactivity but different structural properties.
3,3,3-Trifluoro-1-phenylpropan-1-one: A compound with a similar backbone but lacking the additional trifluoromethyl group on the phenyl ring.
Uniqueness
3,3,3-Trifluoro-1-(3-(trifluoromethyl)phenyl)propan-1-one is unique due to the presence of multiple trifluoromethyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and compounds .
Properties
Molecular Formula |
C10H6F6O |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)5-8(17)6-2-1-3-7(4-6)10(14,15)16/h1-4H,5H2 |
InChI Key |
DAMVCOLDLKIBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.